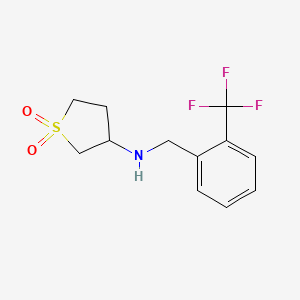

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-N-[[2-(trifluoromethyl)phenyl]methyl]thiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2S/c13-12(14,15)11-4-2-1-3-9(11)7-16-10-5-6-19(17,18)8-10/h1-4,10,16H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPXKGCPOJGKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Scientific Research Applications

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation, but the compound is known to modulate various cellular processes .

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydrothiophene 1,1-dioxide derivatives, which vary in their amino substituents and core modifications. Below is a comparative analysis with key analogs:

Structural Analogs with Varied Amino Substituents

Key Observations :

- Solubility vs. Lipophilicity: The hydroxyethyl analog (C₆H₁₃NO₃S) exhibits higher aqueous solubility due to its polar -OH group, whereas the heptan-4-yl derivative (C₁₁H₂₃NO₂S) is more lipophilic, favoring membrane permeability .

Core-Modified Analogs

- 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide: Incorporates a fused benzo[b]thiophene ring instead of a tetrahydrothiophene.

- 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide : Features a phenyl-substituted dihydrothiophene core. The aromatic substituent enhances stability but reduces conformational flexibility compared to the saturated tetrahydrothiophene core .

Biological Activity

3-((2-(Trifluoromethyl)benzyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a tetrahydrothiophene ring with a trifluoromethyl-substituted benzyl group and an amino group. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Recent studies indicate that it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses and inflammation.

Key Findings:

- Binding Affinity : The compound exhibits significant binding affinity in TR-FRET and FP assays, confirming its role as an inverse agonist of RORγt. The IC50 values indicate that it competes effectively against other ligands for receptor binding .

- Hydrogen Bond Formation : Structural analyses suggest that the tetrahydrothiophene moiety can form hydrogen bonds with amino acids in the receptor's binding pocket, enhancing its affinity .

Biological Activity Data

Table 1 summarizes the biological activities and potency of various derivatives related to this compound.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3 | RORγt Inverse Agonist | 0.5 | |

| 4 | RORγt Inverse Agonist | 0.7 | |

| 5 | RORγt Inverse Agonist | 0.9 |

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a murine model of autoimmune disease. The administration of the compound resulted in a significant reduction in pro-inflammatory cytokines and improved clinical scores compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through caspase activation pathways. Notably, it showed selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.